

The Structural Elucidation of Alisamycin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Alisamycin*

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This technical guide provides an in-depth overview of the core scientific work that led to the elucidation of the structure of **alisamycin**, a member of the manumycin class of antibiotics. **Alisamycin** is produced by *Streptomyces* sp. HIL Y-88,31582 and exhibits activity against Gram-positive bacteria and fungi, alongside weak antitumour activity.^[1] The determination of its complex chemical architecture was a result of meticulous analysis of spectroscopic data. This document summarizes the key findings, presents the quantitative data in a structured format, and outlines the experimental approaches undertaken.

Physico-Chemical Properties

The initial characterization of **alisamycin** involved determining its fundamental physical and chemical properties, which provided the first clues to its molecular formula and the presence of certain functional groups.

Property	Observation
Appearance	Yellow crystalline solid
Melting Point	>250°C (decomposition)
Solubility	Soluble in Chloroform (CHCl ₃), Ethyl Acetate (EtOAc), Methanol (CH ₃ OH), Dimethyl Sulfoxide (DMSO)
Mass Spectrometry	FAB-MS (m/z): 521 (M+H) ⁺ HRFAB-MS (m/z): Found: 521.2276 (M+H) ⁺ , Calculated for C ₂₉ H ₃₃ N ₂ O ₇ : 521.2288
Molecular Formula	C ₂₉ H ₃₂ N ₂ O ₇
UV λ _{max} (MeOH) nm	278, 315 (in neutral solution)275, 308 (in alkaline solution)278, 325 (in acidic solution)
IR ν _{max} (KBr) cm ⁻¹	3400, 3300 (hydroxyl, amide N-H), 2930, 2860 (C-H stretch), 1710 (carbonyl), 1670 (amide), 1610 (broad, polyene), 1520, 1370, 1325, 1280, 1255, 1210, 1175, 1160, 1125, 1100, 1000, 885, 810, 740, 660
HPLC Retention Time	3.5 minutes

Table 1: Physico-chemical properties of alisamycin.[2]

Spectroscopic Data and Structure Determination

The definitive structure of **alisamycin** was established primarily through a series of nuclear magnetic resonance (NMR) experiments, which allowed for the assignment of all proton and carbon signals and the determination of the connectivity between atoms.

NMR Spectral Data

The ¹H and ¹³C NMR spectra were acquired in deuterated chloroform (CDCl₃) at 303°K. The assignments were confirmed using a combination of 1D and 2D NMR techniques including COSY, HMQC, and HMBC.

Position	$\delta^{13}\text{C}$ (ppm)	$\delta^1\text{H}$ (ppm) (multiplicity, J in Hz)	Key HMBC Correlations (from ^1H to ^{13}C)
1	188.63	-	-
2	128.08	7.40 (d, 2.6)	C-1, C-3, C-4, C-6
3	126.36	-	-
4	71.20	3.55 (d, 2.6)	C-2, C-3, C-5, C-6
5	57.41	3.25 (s)	C-1, C-4, C-6
6	48.22	2.10 (m)	C-1, C-2, C-4, C-5
1'	165.16	-	-
2'	121.32	5.84 (d, 9.8)	C-1', C-3', C-4'
3'	141.28	7.40 (dd, 9.8, 15.0)	C-1', C-2', C-4', C-5'
4'	126.36	6.20 (dd, 10.5, 15.0)	C-2', C-3', C-5', C-6'
5'	140.12	6.10 (dd, 10.5, 15.2)	C-3', C-4', C-6', C-7'
6'	128.08	5.75 (d, 15.2)	C-4', C-5', C-7'
7'	32.89	2.10 (m)	C-5', C-6', C-8', C-12'
8'	25.45	1.60 (m), 1.40 (m)	C-7', C-9', C-12'
9'	28.12	1.60 (m), 1.40 (m)	C-8', C-10'
10'	28.12	1.60 (m), 1.40 (m)	C-9', C-11'
11'	25.45	1.60 (m), 1.40 (m)	C-10', C-12'
12'	32.89	2.10 (m)	C-7', C-8', C-11'
1''	169.80	-	-
2''	118.90	5.70 (s)	C-1'', C-3'', C-4''
3''	145.20	-	-
4''	129.10	6.40 (d, 11.5)	C-2'', C-3'', C-5''

5"	138.20	6.90 (dd, 11.5, 14.8)	C-3", C-4", C-6"
6"	130.10	5.90 (d, 14.8)	C-4", C-5"
7"	20.10	1.80 (s)	C-2", C-3"
2-NH	-	7.54 (s)	C-1', C-2', C-3
3"-OH	-	13.52 (s)	C-2", C-3", C-4"
?-NH	-	7.58 (s)	-

Table 2: ^1H (400 MHz) and ^{13}C (67.5 MHz) NMR spectral data of alisamycin in CDCl_3 . Carbon multiplicities were determined by DEPT-135 experiments.^[2]

Structural Elucidation Workflow

The assembly of the **alisamycin** structure was a logical process of piecing together molecular fragments identified through various NMR experiments.

- Identification of Spin Systems with COSY: The Correlation Spectroscopy (COSY) experiment was crucial in identifying proton-proton coupling networks, revealing distinct structural fragments within the molecule. Four primary spin systems were identified: a conjugated diene attached to a cyclohexane unit, an isolated triene moiety, signals corresponding to a 5-epoxy-cyclohex-2-enone core, and two strongly coupled signals representing four protons.^[2]
- Carbon-Proton Connectivity via HMQC: The Heteronuclear Multiple Quantum Coherence (HMQC) experiment correlated each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the carbon skeleton.
- Long-Range Connectivity and Assembly with HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment was pivotal in connecting the isolated spin systems. By observing correlations between protons and carbons separated by two or three bonds, the

overall molecular framework was constructed. For example, the amide proton at δ 7.54 showed correlations to C-3 (δ 126.36) and C-1 (δ 188.63) of the epoxycyclohexenone ring, and to C-1' (δ 165.16) of the diene side chain, thus establishing the carboxamide linkage between these two fragments.[2]

- Through-Space Interactions with NOESY: The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provided information about the spatial proximity of protons, helping to confirm stereochemical relationships. An exchange cross-peak between the enolic proton and the downfield amide proton was observed in the NOESY spectrum.[2]

Experimental Protocols

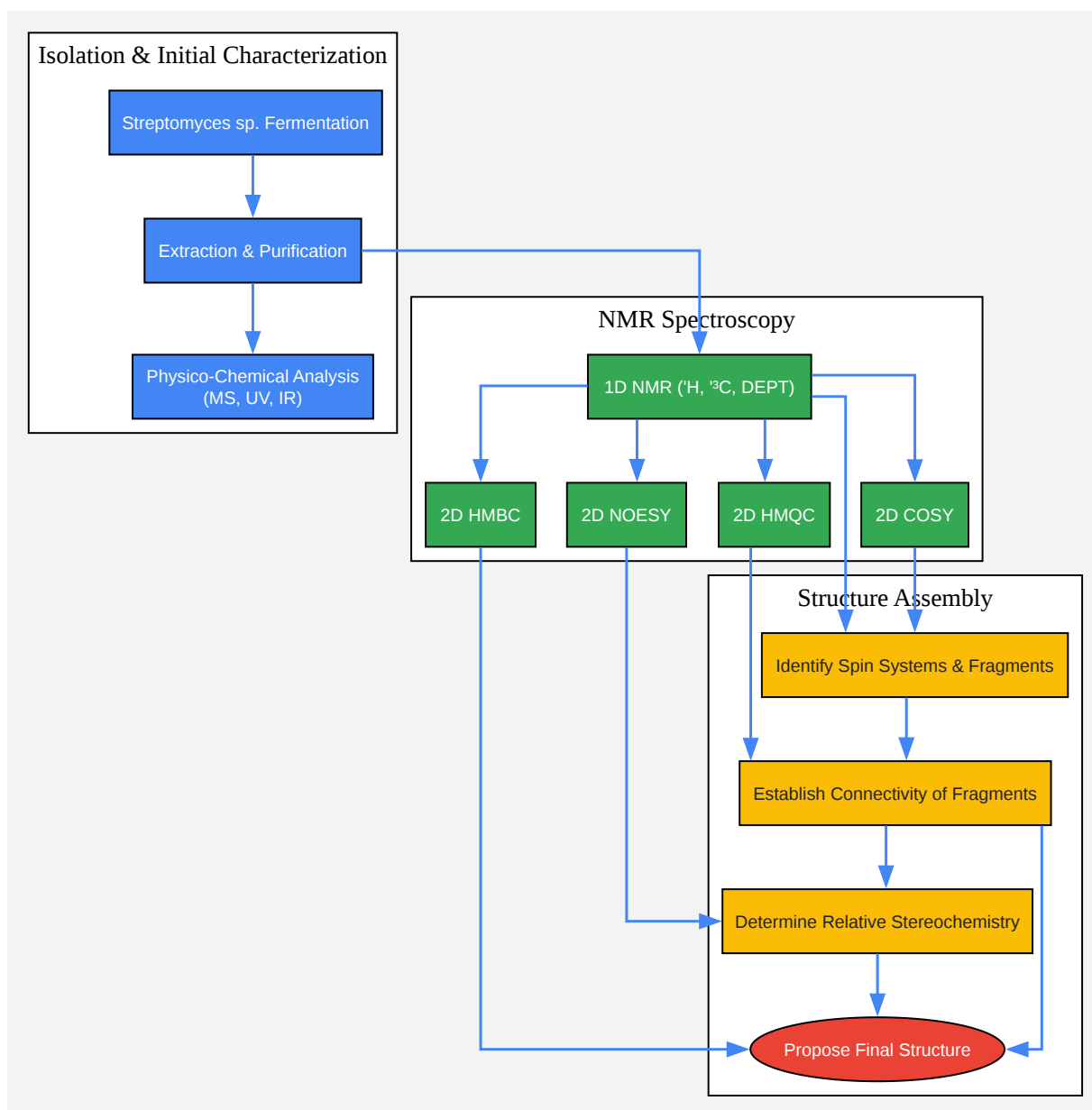
The following outlines the experimental conditions used for the characterization and structure elucidation of **alisamycin**.

- Spectroscopy:
 - ^1H and ^{13}C NMR: Spectra were recorded on a Bruker AM 400 spectrometer operating at 400 MHz for ^1H and 67.5 MHz for ^{13}C . Chemical shifts are reported in ppm relative to internal tetramethylsilane (TMS) or the solvent signal (CDCl_3).[2]
 - 2D NMR: COSY, HMQC, and HMBC experiments were performed using standard Bruker pulse programs.[2]
 - Mass Spectrometry (MS): Fast Atom Bombardment (FAB) mass spectra were obtained on a Finnigan MAT 8430 mass spectrometer.[2]
 - Infrared (IR) Spectroscopy: IR spectra were recorded on a Perkin-Elmer 782 spectrophotometer using potassium bromide (KBr) pellets.[2]
 - Ultraviolet (UV) Spectroscopy: UV spectra were recorded on a Shimadzu UV 240 spectrophotometer in methanol.[2]
- Chromatography:
 - High-Performance Liquid Chromatography (HPLC): HPLC was performed using a 4 x (30+250) mm ODS-Hypersil 10 μ column with a mobile phase of acetonitrile-water

containing 0.1% trifluoroacetic acid (TFA) at a flow rate of 1 ml/minute, with UV detection at 220 nm.[2]

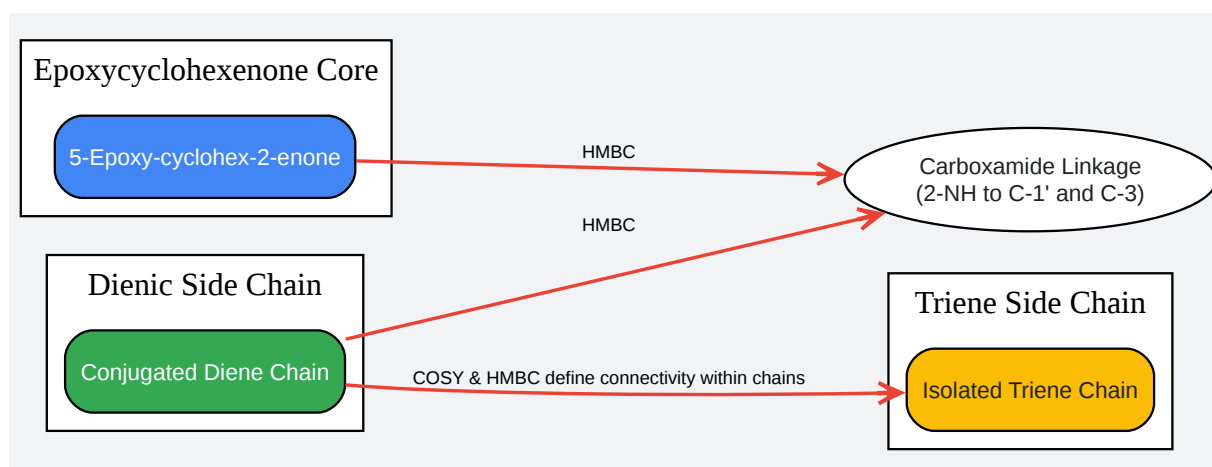
Visualizing the Elucidation Process

The following diagrams illustrate the logical workflow and the key correlations used to assemble the structure of **alisamycin**.



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Caption: Workflow for the structure elucidation of **alisamycin**.



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Caption: Assembly of **alisamycin** from key structural fragments.

Conclusion

The structure of **alisamycin** was successfully elucidated through a combination of mass spectrometry and extensive 1D and 2D NMR spectroscopy. The data conclusively established the presence of a 5-epoxy-cyclohex-2-enone core linked via a carboxamide group to a dienic side chain, with an additional isolated triene moiety. No crystallographic data for **alisamycin** was identified in the performed literature search, and thus the structural determination relies solely on the spectroscopic evidence presented. This guide provides a comprehensive summary of the foundational data and logical processes that led to the definition of this complex natural product.

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References

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